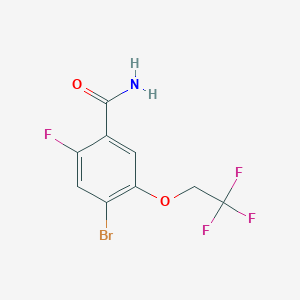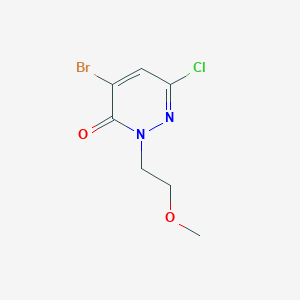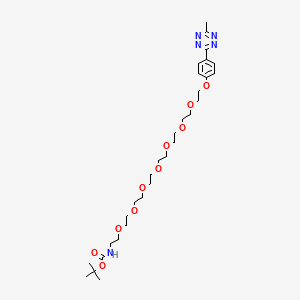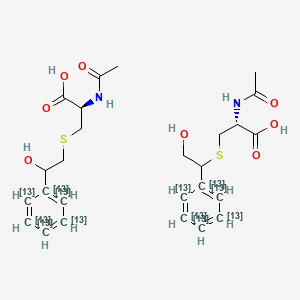![molecular formula C16H14BrNO B15340167 1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-[1,1’-biphenyl]-3-carboxylic acid with pyrrolidine under specific conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the biphenyl ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored in drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromo-[1,1’-biphenyl]-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one: This compound has a pyrazine ring instead of a biphenyl ring, which may affect its chemical reactivity and biological activity.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: This compound has a pyridine ring, which can influence its pharmacological properties.
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: The presence of a pyrimidine ring can alter its interaction with biological targets.
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
1-(3-bromo-5-phenylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H14BrNO/c17-14-9-13(12-5-2-1-3-6-12)10-15(11-14)18-8-4-7-16(18)19/h1-3,5-6,9-11H,4,7-8H2 |
InChI Key |
BZWMDIGYDJZRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B15340116.png)
![1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B15340124.png)
![(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)

![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)
